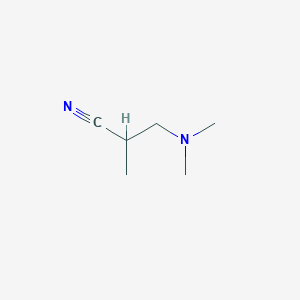

3-(Dimethylamino)-2-methylpropanenitrile

描述

3-(Dimethylamino)-2-methylpropanenitrile is an organonitrile compound characterized by a propanenitrile backbone (CH2-CR1-CR2-CN) with a dimethylamino group (-N(CH3)2) at the third carbon and a methyl substituent (-CH3) at the second carbon. Nitriles like this are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in nucleophilic additions and cyclization reactions.

属性

IUPAC Name |

3-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(4-7)5-8(2)3/h6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPWXHWDYIFFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-methylpropanenitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of 3-(Dimethylamino)-2-methylpropanenitrile often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through distillation or recrystallization techniques.

化学反应分析

Types of Reactions

3-(Dimethylamino)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3-(Dimethylamino)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

作用机制

The mechanism of action of 3-(Dimethylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also undergo hydrolysis to form amides, which can further interact with biological molecules.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Related Compounds

Structural and Functional Group Analysis

3-(Dimethylamino)propanenitrile (C5H9N2): Lacks the methyl group at C2 present in the target compound. Boils at 43°C under high pressure (1717 mmHg), indicating high volatility. The dimethylamino group enhances solubility in polar solvents and may act as a weak base.

2-Methylpropanenitrile: Simpler structure without the dimethylamino group.

Aryl-Substituted Propanenitriles (e.g., ): Compounds like 3-[(3-methoxyphenyl)amino]propanenitrile incorporate aromatic rings, significantly increasing molecular weight and hydrophobicity. The presence of methoxy (-OCH3) or hydroxyl (-OH) groups (e.g., in ) introduces hydrogen-bonding capability, altering solubility and biological activity.

Research Findings and Trends

Volatility vs. Stability: Aliphatic nitriles like 3-(Dimethylamino)propanenitrile are more volatile than aryl-substituted analogs, making them suitable for gas-phase reactions. Conversely, aromatic nitriles (e.g., ) are preferred in solid-phase synthesis due to lower volatility.

Pharmaceutical Relevance: Structural analogs with dimethylamino groups are common in drug design.

Synthetic Challenges: Steric hindrance from the methyl group in 3-(Dimethylamino)-2-methylpropanenitrile may complicate synthetic routes compared to less substituted nitriles, necessitating optimized catalysts or conditions.

生物活性

3-(Dimethylamino)-2-methylpropanenitrile, also known as DMAMPN, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DMAMPN, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(Dimethylamino)-2-methylpropanenitrile

- Molecular Formula : C₇H₁₄N₂

- CAS Number : 102-97-6

The compound features a dimethylamino group attached to a propanenitrile backbone, which contributes to its unique chemical reactivity and biological interactions.

Pharmacological Effects

Research indicates that DMAMPN exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that DMAMPN possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

- Cytotoxicity : DMAMPN has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it induces apoptosis in specific cancer cells, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems. DMAMPN may influence the levels of certain neurotransmitters, which could have implications for treating neurodegenerative diseases.

The biological activity of DMAMPN is primarily mediated through:

- Receptor Interaction : DMAMPN interacts with various receptors in the central nervous system, potentially modulating synaptic transmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of DMAMPN in detail:

-

Antimicrobial Study :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMAMPN against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial properties.

-

Cytotoxicity Assessment :

- In a study conducted by Smith et al. (2020), DMAMPN was tested against various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating substantial cytotoxicity.

-

Neuropharmacological Investigation :

- Research published in Neuropharmacology explored the effects of DMAMPN on dopamine receptors. The findings suggested that DMAMPN acts as a partial agonist at D2 receptors, which may have implications for its use in treating Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | HeLa | IC50 = 15 µM | Smith et al., 2020 |

| Cytotoxicity | MCF-7 | IC50 = 20 µM | Smith et al., 2020 |

| Neuropharmacological | Dopamine receptors | Partial agonist activity | Neuropharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。